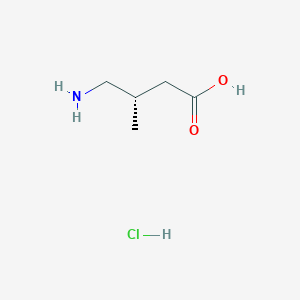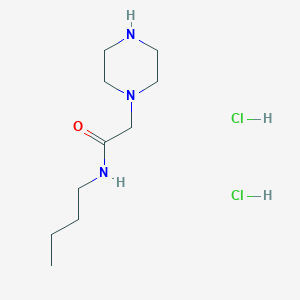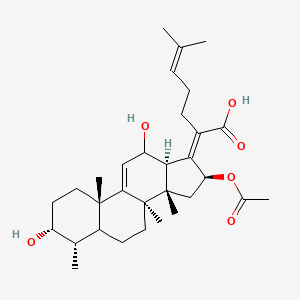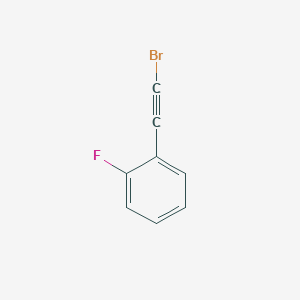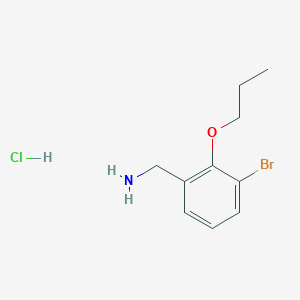![molecular formula C32H20Br4N2 B1384057 1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene CAS No. 222166-46-3](/img/structure/B1384057.png)
1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene
Overview
Description
“1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene” is a chemical compound with the molecular formula C32H20Br4N2 . It is used in various scientific and industrial applications .
Synthesis Analysis
The synthesis of “1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene” involves several steps. The process typically starts with 3,6-dibromo-carbazole and involves various reagents and conditions . The yield of the final product can vary depending on the specific conditions used .
Molecular Structure Analysis
The molecular structure of “1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene” is characterized by two carbazole units linked by a benzene ring . The carbazole units are substituted with bromine atoms at the 3 and 6 positions . The compound has a non-planar structure due to steric repulsion of hydrogen atoms .
Physical And Chemical Properties Analysis
“1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene” is a solid at room temperature . It has a molecular weight of 752.1 g/mol . The compound is soluble in tetrahydrofuran . Its exact melting point is 319 °C .
Scientific Research Applications
Application in OLED Technologies
- Specific Scientific Field : Organic Electronics, specifically Organic Light-Emitting Diodes (OLEDs) .
- Summary of the Application : Biscarbazole derivatives, such as “1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene”, have been synthesized for use in OLED technologies and related areas . These compounds are especially suited to implementation in OLED technologies because of the electron donation of nitrogen on the carbazole ring .
- Methods of Application or Experimental Procedures : The compounds were synthesized by Suzuki-Miyaura Cross Coupling reactions . The structural properties of the synthesized compounds were characterized by FT-IR, 1H-NMR, 13C-NMR, and LC-MS .
- Results or Outcomes : The optical properties were studied using UV-visible and temperature/excitation power density dependent photoluminescence (PL) techniques . The emissions were observed at green and yellow-red color spectral bands . The origin of emissions was attributed to π- π* transition in aromatic compounds caused by intramolecular charge transfer from host carbazole to these compounds .
Application in Organic Photovoltaic Devices
- Specific Scientific Field : Organic Electronics, specifically Organic Photovoltaic Devices .
- Summary of the Application : Biscarbazole derivatives have been designed and synthesized for exploring applications in organic photovoltaic devices . These compounds are especially suited to implementation in these technologies because of the electron donation of nitrogen on the carbazole ring .
- Methods of Application or Experimental Procedures : The compounds were synthesized by Suzuki-Miyaura Cross Coupling reactions . The structural properties of the synthesized compounds were characterized by FT-IR, 1H-NMR, 13C-NMR, and LC-MS .
- Results or Outcomes : The optical properties were studied using UV-visible and temperature/excitation power density dependent photoluminescence (PL) techniques . The emissions were observed at green and yellow-red color spectral bands . The origin of emissions was attributed to π- π* transition in aromatic compounds caused by intramolecular charge transfer from host carbazole to these compounds .
Application in Biochemical Activities Studies
- Specific Scientific Field : Biochemistry .
- Summary of the Application : Biscarbazole derivatives have been designed and synthesized for studying biochemical activities . These compounds are especially suited to implementation in these studies because of the electron donation of nitrogen on the carbazole ring .
- Methods of Application or Experimental Procedures : The compounds were synthesized by Suzuki-Miyaura Cross Coupling reactions . The structural properties of the synthesized compounds were characterized by FT-IR, 1H-NMR, 13C-NMR, and LC-MS .
- Results or Outcomes : The optical properties were studied using UV-visible and temperature/excitation power density dependent photoluminescence (PL) techniques . The emissions were observed at green and yellow-red color spectral bands . The origin of emissions was attributed to π- π* transition in aromatic compounds caused by intramolecular charge transfer from host carbazole to these compounds .
Application in Organic Photovoltaic Devices
- Specific Scientific Field : Organic Electronics, specifically Organic Photovoltaic Devices .
- Summary of the Application : Biscarbazole derivatives have been designed and synthesized for exploring applications in organic photovoltaic devices . These compounds are especially suited to implementation in these technologies because of the electron donation of nitrogen on the carbazole ring .
- Methods of Application or Experimental Procedures : The compounds were synthesized by Suzuki-Miyaura Cross Coupling reactions . The structural properties of the synthesized compounds were characterized by FT-IR, 1H-NMR, 13C-NMR, and LC-MS .
- Results or Outcomes : The optical properties were studied using UV-visible and temperature/excitation power density dependent photoluminescence (PL) techniques . The emissions were observed at green and yellow-red color spectral bands . The origin of emissions was attributed to π- π* transition in aromatic compounds caused by intramolecular charge transfer from host carbazole to these compounds .
Application in Biochemical Activities Studies
- Specific Scientific Field : Biochemistry .
- Summary of the Application : Biscarbazole derivatives have been designed and synthesized for studying biochemical activities . These compounds are especially suited to implementation in these studies because of the electron donation of nitrogen on the carbazole ring .
- Methods of Application or Experimental Procedures : The compounds were synthesized by Suzuki-Miyaura Cross Coupling reactions . The structural properties of the synthesized compounds were characterized by FT-IR, 1H-NMR, 13C-NMR, and LC-MS .
- Results or Outcomes : The optical properties were studied using UV-visible and temperature/excitation power density dependent photoluminescence (PL) techniques . The emissions were observed at green and yellow-red color spectral bands . The origin of emissions was attributed to π- π* transition in aromatic compounds caused by intramolecular charge transfer from host carbazole to these compounds .
properties
IUPAC Name |
3,6-dibromo-9-[[2-[(3,6-dibromocarbazol-9-yl)methyl]phenyl]methyl]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20Br4N2/c33-21-5-9-29-25(13-21)26-14-22(34)6-10-30(26)37(29)17-19-3-1-2-4-20(19)18-38-31-11-7-23(35)15-27(31)28-16-24(36)8-12-32(28)38/h1-16H,17-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQHEWRIQYHYBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)CN5C6=C(C=C(C=C6)Br)C7=C5C=CC(=C7)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20Br4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
752.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



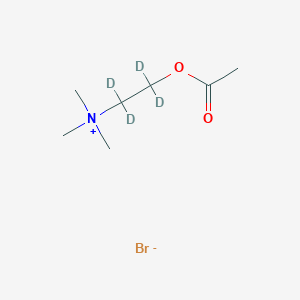
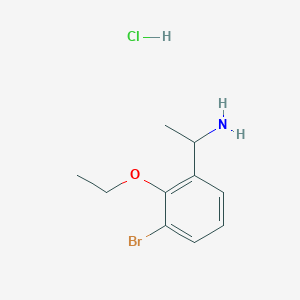
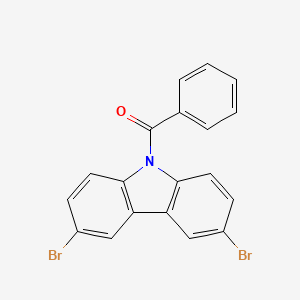
![2-([1,1'-Biphenyl]-3-ylmethyl)isothiouronium bromide](/img/structure/B1383978.png)
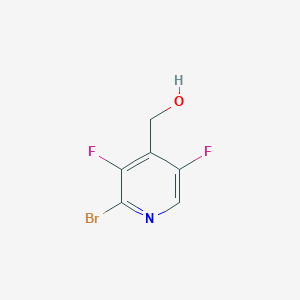
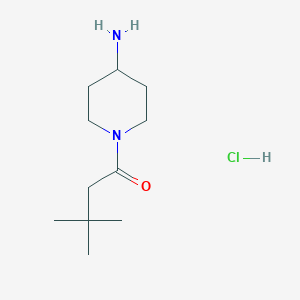
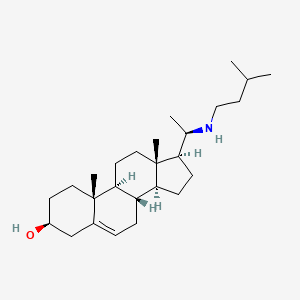
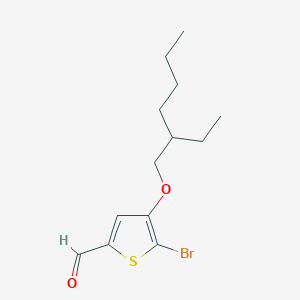
![4-Bromo-7-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1383986.png)
